TES pentacene

Catalog No.
S2772791
CAS No.
398128-81-9
M.F
C32H30Si2
M. Wt
470.762
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TES pentacene

CAS Number

398128-81-9

Product Name

TES pentacene

IUPAC Name

trimethyl-[2-[13-(2-trimethylsilylethynyl)pentacen-6-yl]ethynyl]silane

Molecular Formula

C32H30Si2

Molecular Weight

470.762

InChI

InChI=1S/C32H30Si2/c1-33(2,3)17-15-27-29-19-23-11-7-9-13-25(23)21-31(29)28(16-18-34(4,5)6)32-22-26-14-10-8-12-24(26)20-30(27)32/h7-14,19-22H,1-6H3

InChI Key

MYKQRRZJBVVBMU-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C)(C)C

Solubility

not available

TES pentacene, scientifically known as 6,13-bis(triethylsilyl)ethynylpentacene, is a functionalized derivative of pentacene. This compound is notable for its enhanced solubility and stability compared to its parent structure, making it suitable for various electronic applications. TES pentacene retains the core structure of pentacene, which consists of five linearly fused aromatic rings, but incorporates triethylsilyl groups at the 6 and 13 positions. These modifications significantly improve its processability in solution and its performance in organic electronic devices, particularly organic thin-film transistors.

Organic Semiconductor Material:

6,13-Bis(trimethylsilylethynyl)pentacene, also known as TMS-pentacene, is an organic semiconductor material with potential applications in various areas of scientific research. Its structure consists of a pentacene core (a five-ringed aromatic hydrocarbon) with trimethylsilylethynyl groups attached at the 6th and 13th positions. These bulky substituents enhance the solubility and processability of the molecule compared to pristine pentacene, making it more applicable for device fabrication. [Source: Sigma-Aldrich, "6,13-Bis(trimethylsilylethynyl)pentacene = 99 HPLC" ]

Applications in Organic Electronics:

One of the primary research areas for 6,13-Bis(trimethylsilylethynyl)pentacene lies in organic electronics. Its semiconducting properties allow its use in various electronic devices, including:

  • Organic field-effect transistors (OFETs): These transistors utilize organic materials as the channel layer instead of traditional silicon. TMS-pentacene has shown promising results in OFETs, exhibiting high carrier mobility and good air stability. [Source: Sigma-Aldrich, "6,13-Bis(triisopropylsilylethynyl)pentacene = 99 HPLC" ]
  • Organic photovoltaic devices (OPVs): These devices convert sunlight into electricity. TMS-pentacene can be employed as an active layer material or as an additive to enhance the performance of other OPV materials. [Source: Sigma-Aldrich, "6,13-Bis((triethylsilyl)ethynyl)pentacene = 99 HPLC" ]

Research Focus:

Current research efforts related to 6,13-Bis(trimethylsilylethynyl)pentacene focus on:

  • Improving its performance: Researchers are exploring strategies to enhance its carrier mobility, stability, and processability for better device performance.
  • Developing new applications: Investigating its potential in other areas of organic electronics, such as organic light-emitting diodes (OLEDs) and organic memory devices, is ongoing.
Typical of organic semiconductors. The most relevant include:

  • Diels-Alder Reactions: TES pentacene can undergo Diels-Alder cycloadditions with dienophiles, allowing for further functionalization and modification of its structure .
  • Oxidative Stability: The compound exhibits oxidative instability, particularly at the C-6/C-13 positions, which can lead to degradation under certain conditions .
  • Photo

The synthesis of TES pentacene typically involves the following methods:

  • Synthetic Route: The compound is synthesized through a multi-step process that includes the formation of ethynyl groups followed by coupling reactions to introduce the triethylsilyl substituents.
  • Solution Processing: TES pentacene can be processed from solution, which enhances its applicability in printed electronics and thin-film transistors .
  • Thermal Treatment: Post-synthesis thermal treatments are often employed to optimize film formation and enhance charge mobility in devices .

TES pentacene has several important applications:

  • Organic Thin-Film Transistors: Due to its high charge mobility and stability, TES pentacene is extensively used in organic thin-film transistors .
  • Photovoltaics: It can serve as an active layer in organic photovoltaic cells, contributing to energy conversion efficiency.
  • Flexible Electronics: Its solution processability makes it suitable for flexible electronic applications where traditional silicon-based materials may not be feasible .

Interaction studies of TES pentacene focus on its behavior in various environments and with different materials:

  • Charge Transport Studies: Research has shown that TES pentacene exhibits anisotropic charge mobility, which is crucial for optimizing device performance .
  • Compatibility with Other Materials: TES pentacene has been studied for its compatibility with other semiconducting materials, enhancing the performance of composite systems .

TES pentacene shares similarities with several other functionalized pentacenes. Here are some comparable compounds:

Compound NameStructureUnique Features
6,13-Bis(triisopropylsilylethynyl)pentaceneSimilar core structure with triisopropylsilyl groupsHigher solubility compared to unmodified pentacene
6,13-Bis((triethylsilyl)ethynyl)pentaceneCore structure with triethylsilyl groupsEnhanced stability and processability
6,13-DihexylpentaceneLinear fused rings with hexyl groupsIncreased solubility but less thermal stability than TES pentacene
6,13-Bis(phenylethynyl)pentaceneSubstituted with phenyl groupsImproved electronic properties but lower solubility than TES

TES pentacene's uniqueness lies in its combination of high solubility, stability against oxidative degradation, and excellent charge transport properties, making it particularly advantageous for use in organic electronics compared to other similar compounds.

Dates

Modify: 2024-04-14

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